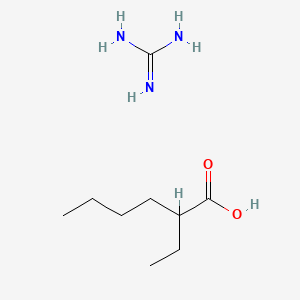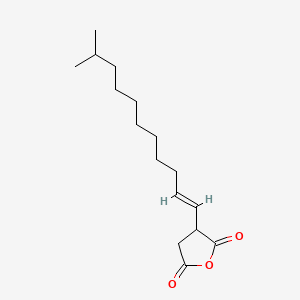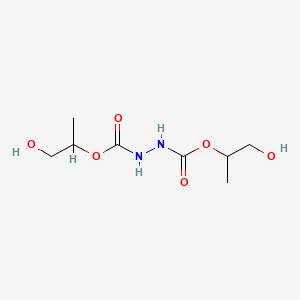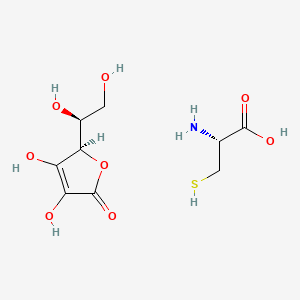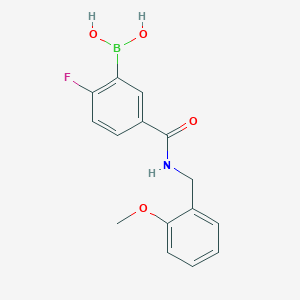
Phosphinecarboxylic acid, butoxyhydroxy-, methyl ester, oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinecarboxylic acid, butoxyhydroxy-, methyl ester, oxide is a complex organic compound that features a phosphinecarboxylic acid moiety with a butoxyhydroxy group, a methyl ester, and an oxide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphinecarboxylic acid, butoxyhydroxy-, methyl ester, oxide typically involves multiple steps, starting from readily available precursors. One common approach is the esterification of phosphinecarboxylic acid with methanol in the presence of an acid catalyst to form the methyl ester. This is followed by the introduction of the butoxyhydroxy group through a substitution reaction. The final step involves the oxidation of the phosphine group to form the oxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production. Additionally, purification steps such as distillation and recrystallization are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinecarboxylic acid, butoxyhydroxy-, methyl ester, oxide can undergo various chemical reactions, including:
Oxidation: The phosphine group can be further oxidized to form higher oxidation states.
Reduction: The oxide group can be reduced back to the phosphine state under specific conditions.
Substitution: The butoxyhydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkoxides or amines are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Phosphinecarboxylic acid, butoxyhydroxy-, methyl ester, oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biochemical pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which phosphinecarboxylic acid, butoxyhydroxy-, methyl ester, oxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical pathways, influencing cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphinecarboxylic acid, ethoxyhydroxy-, methyl ester, oxide
- Phosphinecarboxylic acid, butoxyhydroxy-, ethyl ester, oxide
- Phosphinecarboxylic acid, butoxyhydroxy-, methyl ester, sulfide
Uniqueness
Phosphinecarboxylic acid, butoxyhydroxy-, methyl ester, oxide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
72304-93-9 |
|---|---|
Formule moléculaire |
C6H13O5P |
Poids moléculaire |
196.14 g/mol |
Nom IUPAC |
butoxy(methoxycarbonyl)phosphinic acid |
InChI |
InChI=1S/C6H13O5P/c1-3-4-5-11-12(8,9)6(7)10-2/h3-5H2,1-2H3,(H,8,9) |
Clé InChI |
LDJCFVZYDHCLPE-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=O)(C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


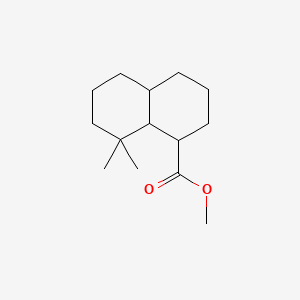
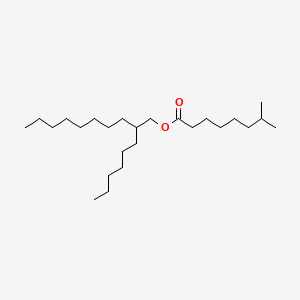
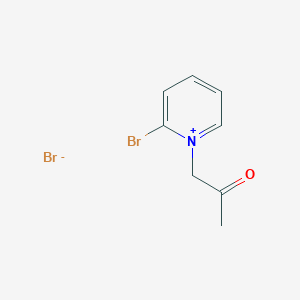
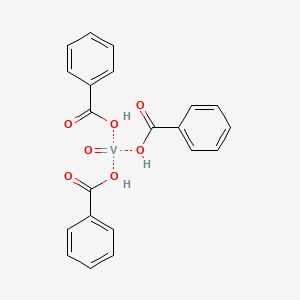

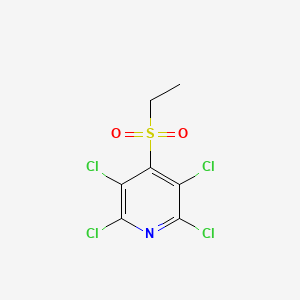
![1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol](/img/structure/B12656442.png)
